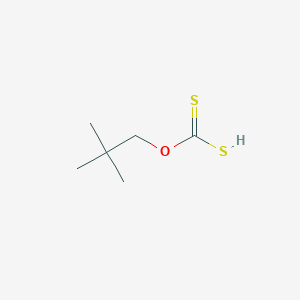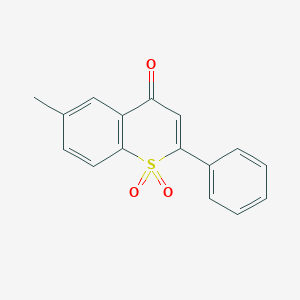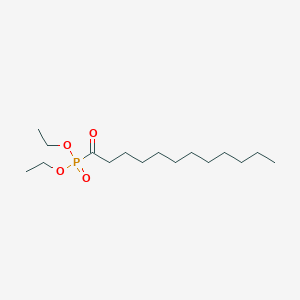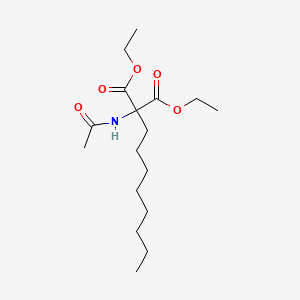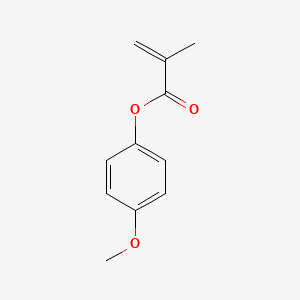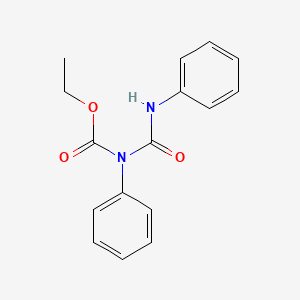![molecular formula C14H18O3 B14735341 2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane CAS No. 6757-62-6](/img/structure/B14735341.png)
2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[24]heptane is an organic compound characterized by its unique spirocyclic structure This compound features a spiro[24]heptane core with methoxy groups attached to both the spiro carbon and the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[24]heptane typically involves multiple stepsFor instance, a cyclization reaction can be performed using dibromoneopentyl glycol as the primary raw material, followed by a series of reactions including cyclization, ring-opening, and ring-closing steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process. detailed industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the spirocyclic core or the phenyl ring, leading to different reduced products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
科学研究应用
2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules
作用机制
The mechanism of action of 2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane involves its interaction with specific molecular targets. The methoxy groups and spirocyclic core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-Methoxy-2-(4-hydroxyphenyl)-1-oxaspiro[2.4]heptane
- 2-Methoxy-2-(4-methylphenyl)-1-oxaspiro[2.4]heptane
- 2-Methoxy-2-(4-chlorophenyl)-1-oxaspiro[2.4]heptane
Uniqueness
2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane is unique due to the presence of methoxy groups on both the spiro carbon and the phenyl ring. This dual substitution pattern imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications .
属性
CAS 编号 |
6757-62-6 |
|---|---|
分子式 |
C14H18O3 |
分子量 |
234.29 g/mol |
IUPAC 名称 |
2-methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane |
InChI |
InChI=1S/C14H18O3/c1-15-12-7-5-11(6-8-12)14(16-2)13(17-14)9-3-4-10-13/h5-8H,3-4,9-10H2,1-2H3 |
InChI 键 |
IIRHONHNHRQBSY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2(C3(O2)CCCC3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-Nitrobicyclo[2.2.1]heptane](/img/structure/B14735260.png)
![4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14735266.png)
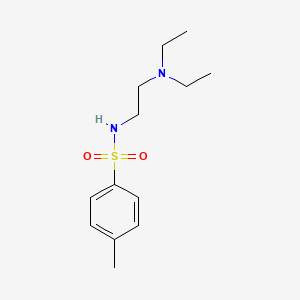
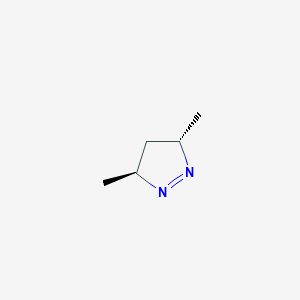
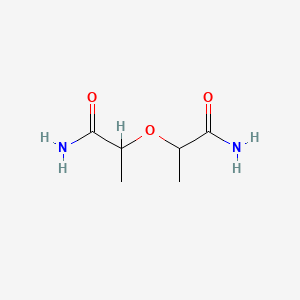
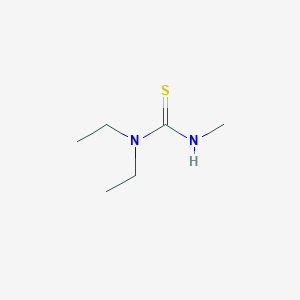
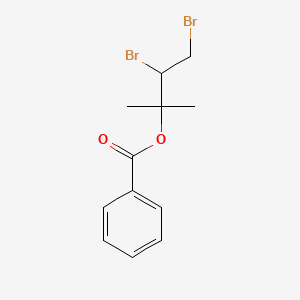
![[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14735320.png)
